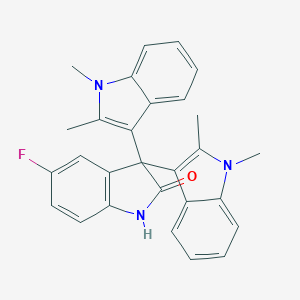![molecular formula C33H32BrN5O4 B307464 {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a process that leads to programmed cell death. It also has anti-inflammatory effects, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is a promising chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and drug delivery system.
Synthesemethoden
The synthesis of {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile involves a series of chemical reactions. The starting materials for the synthesis are 2-bromo-4'-ethoxyacetophenone and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. These compounds are reacted using a base catalyst to form the intermediate product, which is then further reacted with acetonitrile and a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Eigenschaften
Produktname |
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile |
|---|---|
Molekularformel |
C33H32BrN5O4 |
Molekulargewicht |
642.5 g/mol |
IUPAC-Name |
2-[4-[bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C33H32BrN5O4/c1-6-42-27-20-23(19-26(34)31(27)43-18-17-35)30(28-21(2)36(4)38(32(28)40)24-13-9-7-10-14-24)29-22(3)37(5)39(33(29)41)25-15-11-8-12-16-25/h7-16,19-20,30H,6,18H2,1-5H3 |
InChI-Schlüssel |
FIGLBRNTFWXWDW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br)OCC#N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Bromo-6-(4-chlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307381.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307385.png)

![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)

![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)